molecular formula C15H18N4O3S2 B2433427 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899743-04-5

2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2433427
CAS No.: 899743-04-5
M. Wt: 366.45
InChI Key: GNCOVMCLCTVAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide ( 899743-04-5) with a molecular formula of C15H18N4O3S2 and a molecular weight of 366.46 g/mol . It is supplied with a minimum purity of 98% and should be stored at 2-8°C to maintain stability . This compound features a complex structure incorporating both hexahydroquinazoline and thiazole heterocyclic fragments within a single molecule. Such molecular architectures, which combine multiple heterocyclic systems, are of significant interest in medicinal chemistry and drug discovery research . Specifically, related compounds bearing thiazole and quinazoline motifs have been investigated in preliminary studies for their potential cytotoxic and anticancer activities against various cell lines, though the specific biological profile of this particular analog requires further investigation . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules and for exploring structure-activity relationships in pharmacological development. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c20-7-6-19-11-4-2-1-3-10(11)13(18-15(19)22)24-9-12(21)17-14-16-5-8-23-14/h5,8,20H,1-4,6-7,9H2,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCOVMCLCTVAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide (CAS Number: 899743-04-5) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O3S2C_{15}H_{18}N_{4}O_{3}S_{2} with a molecular weight of 366.5 g/mol . The structure includes a quinazolinone core and thiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₃S₂
Molecular Weight366.5 g/mol
CAS Number899743-04-5

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that thiazole-based compounds showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines . The presence of electron-donating groups on the phenyl ring was essential for enhancing cytotoxic activity.

2. Anticonvulsant Properties

Compounds similar to the target molecule have shown promise in treating epilepsy and other seizure disorders:

  • Research Finding : A specific thiazole derivative was reported to eliminate tonic extensor phases in animal models, indicating potent anticonvulsant activity .

3. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been highlighted in various studies:

  • Mechanism : Thiazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis and interfering with DNA gyrase activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The quinazolinone core is known to mimic substrate transition states, inhibiting specific enzymes crucial for cellular function.
  • Receptor Binding : The hydroxyethyl group enhances binding affinity through hydrogen bonding interactions with target receptors .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study on Antitumor Activity

A recent study assessed the anticancer effects of a series of thiazole derivatives:

  • Results : Compounds exhibited IC50 values significantly lower than standard treatments like doxorubicin, highlighting their potential as effective anticancer agents .

Antimicrobial Efficacy

Research conducted on thiazole-based structures showed broad-spectrum antimicrobial activity:

  • Findings : One derivative demonstrated an EC50 value significantly lower than traditional antibiotics, suggesting enhanced efficacy against resistant strains .

Preparation Methods

Cyclization of Diamines with Ketones

A common method involves cyclocondensation of 1,3-diamines with ketones. For example, reacting 1,2,3,4-tetrahydroquinazolin-2-amine with cyclohexanone in the presence of acetic acid under reflux yields the hexahydroquinazolinone skeleton. This method typically achieves moderate yields (60–70%) but requires optimization for regioselectivity when introducing substituents.

Ring-Closing Metathesis (RCM)

Advanced strategies employ RCM using Grubbs catalysts to form the quinazolinone ring. For instance, treatment of N-allyl-N’-(2-oxocyclohexyl)urea with a second-generation Grubbs catalyst in dichloromethane at 40°C facilitates cyclization. This method offers superior stereocontrol and higher yields (up to 85%) but demands anhydrous conditions.

Table 1: Comparison of Hexahydroquinazolinone Synthesis Methods

Method Reagents/Conditions Yield (%) Purity (HPLC)
Cyclization Acetic acid, reflux, 12 h 65 92
Ring-Closing Metathesis Grubbs catalyst, CH₂Cl₂, 40°C, 6 h 85 98

Formation of the Thioacetamide Bridge

The thioether linkage between the quinazolinone and acetamide groups is established via nucleophilic substitution. A two-step process is typically employed:

Thiolation of Quinazolinone

The 4-position of the quinazolinone is functionalized with a thiol group. Treatment with thiourea in hydrobromic acid (48% w/w) at 95–107°C generates the corresponding thiol intermediate. This step achieves near-quantitative conversion but requires careful handling of corrosive HBr.

Coupling with Chloroacetamide

The thiol intermediate reacts with chloroacetamide in aqueous sodium hydroxide at 60–70°C. This SN2 reaction proceeds with 90–95% efficiency, forming the thioacetamide bridge. Recrystallization from methanol-water mixtures enhances purity (HPLC >99%).

Table 3: Optimization of Thioacetamide Formation

Parameter Optimal Value Impact on Yield
Temperature 65°C Maximizes rate
NaOH Concentration 2.5 M Prevents hydrolysis
Reaction Time 4 h Completes substitution

Coupling with Thiazol-2-Amine

The final step involves amidating the acetamide with thiazol-2-amine. Two strategies are viable:

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid (if present) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates coupling with thiazol-2-amine. Yields range from 70–75%, with minor side products from racemization.

Direct Aminolysis

Alternatively, reacting the acetyl chloride derivative with thiazol-2-amine in tetrahydrofuran (THF) at 0°C provides the acetamide directly. This method avoids activation steps but requires strict moisture control.

Table 4: Comparative Analysis of Coupling Methods

Method Conditions Yield (%) Purity (HPLC)
EDC/HOBt DCM, RT, 24 h 73 97
Acetyl Chloride Aminolysis THF, 0°C, 6 h 68 95

Purification and Characterization

Final purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-water) ensures >99% purity. Structural confirmation relies on:

  • 1H NMR : Resonances at δ 3.3 ppm (CH₂ of thioacetamide), δ 5.18 ppm (CH of quinazolinone), and δ 7.18–7.43 ppm (aromatic protons).
  • 13C NMR : Peaks at δ 171.82 ppm (C=O), δ 54.56 ppm (CH of quinazolinone), and δ 35.55 ppm (CH₂).
  • HRMS : Molecular ion peak at m/z 417.12 (C₁₈H₂₀N₄O₃S₂).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide?

  • Answer : The compound is synthesized via multi-step reactions involving:

  • Quinazolinone Core Formation : Cyclization of substituted anthranilic acid derivatives under reflux with acetic anhydride or phosphoryl chloride to generate the hexahydroquinazolinone scaffold .
  • Thioether Linkage : Coupling the quinazolinone with a thiol-containing intermediate (e.g., mercapto-thiazole derivatives) using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF) .
  • Acetamide Functionalization : Reaction of the thiazol-2-amine with activated acetamide precursors (e.g., bromoacetamide) in polar aprotic solvents like acetonitrile .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Answer : Characterization involves:

  • Spectroscopic Techniques : ¹H/¹³C NMR to confirm proton and carbon environments (e.g., thiazole C-2 at δ ~165 ppm, quinazolinone carbonyl at δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • Elemental Analysis : Matching experimental vs. calculated C/H/N/S percentages (deviation <0.4%) .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Structural analogs (e.g., quinazolinone-thiazole hybrids) exhibit:

  • Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions .
  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis or fungal ergosterol biosynthesis .
  • Anti-inflammatory Properties : COX-2 inhibition through hydrophobic interactions with the enzyme’s active site .

Advanced Research Questions

Q. How do substituents on the quinazolinone and thiazole moieties influence bioactivity?

  • Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Quinazolinone Modifications : Electron-withdrawing groups (e.g., -NO₂, -CN) at position 4 enhance kinase inhibition but reduce solubility. Hydroxyethyl substitution improves water solubility without compromising activity .
  • Thiazole Variations : Bulky aryl groups on the thiazole ring increase selectivity for cancer cell lines but may introduce toxicity .
  • Thioether Linker : Replacing sulfur with oxygen reduces metabolic stability in vivo .

Q. What mechanistic insights explain contradictory solubility-bioactivity data in preclinical models?

  • Answer : Discrepancies arise from:

  • Solubility-Lipophilicity Balance : Hydroxyethyl groups enhance aqueous solubility but may weaken membrane permeability, reducing cellular uptake .
  • Prodrug Strategies : Inactive precursors (e.g., ester-protected derivatives) improve bioavailability but require enzymatic activation in target tissues .
  • Aggregation Effects : Poorly soluble compounds may form aggregates, leading to false positives in in vitro assays .

Q. How can synthetic routes be optimized for scalability and reproducibility?

  • Answer : Key optimizations include:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to attach aryl groups to the thiazole ring .
  • Solvent Systems : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Purification Techniques : Flash chromatography with gradient elution (hexane/EtOAc) to isolate high-purity intermediates (>98%) .

Q. What computational tools predict binding modes and pharmacokinetic properties?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., quinazolinone-thiazole hybrids binding to EGFR’s hydrophobic pocket) .
  • ADMET Prediction : SwissADME for estimating logP (optimal range: 2–4), CNS permeability, and CYP450 inhibition .
  • MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How are toxicity and selectivity profiles evaluated in advanced preclinical studies?

  • Answer :

  • In Vitro Assays : HepG2 cells for hepatotoxicity screening; hERG inhibition assays for cardiac safety .
  • In Vivo Models : Zebrafish embryos for acute toxicity (LC₅₀) and murine xenografts for tumor selectivity .
  • Off-Target Profiling : Kinase selectivity panels (e.g., DiscoverX KINOMEscan) to identify unintended targets .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate solubility and bioactivity using orthogonal assays (e.g., SPR vs. cell-based assays) .
  • Stereochemical Considerations : Ensure enantiomeric purity via chiral HPLC for compounds with asymmetric centers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.